![molecular formula C12H12FNO3S2 B10928789 N-(2-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide](/img/structure/B10928789.png)
N-(2-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-ETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethoxyphenyl group, a fluorine atom, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-ETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of the intermediate with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of N2-(2-ETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-ETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like bromine, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
N~2~-(2-ETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N2-(2-ETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the ethoxyphenyl and fluorine groups enhances its binding affinity and specificity. The thiophene ring contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N~2~-(2-ETHOXYPHENYL)-2-THIOPHENESULFONAMIDE: Lacks the fluorine atom, resulting in different reactivity and binding properties.
N~2~-(2-METHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE: Contains a methoxy group instead of an ethoxy group, affecting its solubility and interaction with molecular targets.
N~2~-(2-ETHOXYPHENYL)-5-CHLORO-2-THIOPHENESULFONAMIDE: Substitutes chlorine for fluorine, leading to variations in chemical reactivity and biological activity.
Uniqueness
N~2~-(2-ETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to the combination of its ethoxyphenyl, fluorine, and thiophene groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12FNO3S2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12FNO3S2/c1-2-17-10-6-4-3-5-9(10)14-19(15,16)12-8-7-11(13)18-12/h3-8,14H,2H2,1H3 |
InChI Key |
NNYOTXAWLPPGLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.